5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3S/c19-12-3-1-11(2-4-12)15-9-24-18-16(15)17(21-10-22-18)23-14-7-5-13(20)6-8-14/h1-10H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAURJSGVNPFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-fluorophenyl groups is carried out through nucleophilic substitution reactions. Common reagents used include chlorinated and fluorinated aromatic compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenated aromatic compounds and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including the compound . Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The thieno[2,3-d]pyrimidine structure is known to interact with specific biological targets involved in cancer cell growth and survival pathways. The presence of halogen substituents (chlorine and fluorine) may enhance the compound's binding affinity to these targets.
-
Case Studies :
- In a study published in Pharmaceuticals, derivatives of thieno[2,3-d]pyrimidine were evaluated for their antiproliferative effects on human cancer cell lines (A375, MCF-7) and showed promising results against tumor growth .
- Another study focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions significantly influenced their anticancer efficacy, suggesting that the chlorophenyl and fluorophenyl groups contribute to enhanced activity .
Other Biological Activities
Beyond anticancer properties, research has also explored other biological activities associated with thieno[2,3-d]pyrimidine derivatives:
- Antimicrobial Activity : Some studies have indicated potential antimicrobial effects against bacterial strains, although further investigation is required to elucidate the mechanisms involved.
- Anti-inflammatory Properties : Preliminary data suggest that certain derivatives may exhibit anti-inflammatory effects by modulating cytokine production.
Synthesis and Characterization
The synthesis of 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions where starting materials are subjected to various conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in substituents on the thienopyrimidine core or the aryl amine group. Key comparisons include:
Physicochemical Properties
- Melting Points : Chlorophenyl/fluorophenyl analogs typically exhibit MPs >190°C due to aromatic stacking and hydrogen bonding (e.g., 7d: 196–197°C; 4m: 210–212°C) .
- Solubility : Fluorine’s electronegativity may slightly improve aqueous solubility vs. chlorine, as seen in pyrrolo[2,3-d]pyrimidine analogs (e.g., 5-(4-FPh)-pyrrolopyrimidine: higher solubility than 5-(4-ClPh) derivatives) .
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (Cl, F, NO₂): Enhance stability and binding to electron-rich biological targets (e.g., DNA topoisomerases) but may reduce bioavailability due to increased polarity .
- Aryl Amine Substitutions : N-(4-FPh) vs. N-(4-ClPh) alters steric and electronic profiles; fluorine’s smaller size may improve penetration into hydrophobic binding pockets .
Biological Activity
5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
The compound has a molecular formula of and a molecular weight of approximately 284.75 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClFN₂S |
| Molecular Weight | 284.75 g/mol |
| CAS Number | [Not specified] |
| InChI Key | [Not specified] |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with thieno[2,3-d]pyrimidine precursors under controlled conditions. For instance, the Gewald reaction is often employed to construct the thieno framework, followed by amination processes to introduce the chlorophenyl and fluorophenyl groups .
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit notable anticancer properties. For instance, in vitro assays against various cancer cell lines, including MDA-MB-231 (breast cancer), showed that compounds in this class can inhibit cell proliferation effectively. The IC50 values for several derivatives ranged from 0.1 to 10 µM, indicating potent activity compared to standard chemotherapeutics like paclitaxel .
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for antimicrobial activity. Compounds containing the thieno core exhibited significant bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents (chlorine and fluorine) appears to enhance this activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
Anti-inflammatory Effects
In addition to their antimicrobial and anticancer properties, these compounds have shown promise as anti-inflammatory agents. In vivo studies demonstrated that certain derivatives significantly reduced paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin. The observed inhibition percentages ranged from 36% to 47% after four hours post-administration .
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : Evaluate the efficacy of thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells.
- Method : Cell viability assays were performed using MTT assays.
- Results : Several compounds exhibited IC50 values below 5 µM, indicating strong anticancer potential.
-
Antimicrobial Evaluation :
- Objective : Test the antimicrobial activity against E. coli and S. aureus.
- Method : MIC determination through broth dilution methods.
- Results : Compounds showed MIC values ranging from 0.5 to 8 µg/mL against tested pathogens.
Q & A
Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis of thieno[2,3-d]pyrimidine derivatives often employs the Niementowski reaction, where 2-amino-3-thiophenecarboxylate derivatives are condensed with reagents like formamide or urea under high temperatures (200°C) to form the fused pyrimidine ring . Optimization may involve adjusting reaction time, solvent systems (e.g., formamide or DMF), and purification techniques such as column chromatography or recrystallization. For halogenated aryl substituents, coupling reactions (e.g., Buchwald-Hartwig amination) may be used to introduce the 4-fluorophenyl and 4-chlorophenyl groups post-cyclization.
Q. How can X-ray crystallography be utilized to resolve the molecular geometry and intermolecular interactions of this compound?
Single-crystal X-ray diffraction studies reveal planar fused-ring systems (thienopyrimidine core) and dihedral angles between substituents, which influence molecular packing. For example, in structurally similar compounds, intramolecular N–H⋯N hydrogen bonds stabilize the conformation, while π–π stacking and weak C–H⋯X (X = Cl, F) interactions govern crystal lattice formation . Disorder in aromatic substituents (e.g., chlorophenyl groups) may require refinement using split-site occupancy models .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- NMR : and NMR can confirm substituent positions, but overlapping signals (e.g., aromatic protons) may require 2D techniques like COSY or NOESY.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns.
- IR Spectroscopy : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm) but may lack specificity for complex fused-ring systems. Discrepancies in purity assessments (e.g., HPLC vs. NMR integration) should be resolved using orthogonal methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related targets (e.g., kinases or microbial enzymes)?
- Analog Design : Introduce substituents (e.g., methyl, trifluoromethyl) at positions 2, 5, or 6 of the pyrimidine ring to modulate steric and electronic effects. Compare with derivatives like N-(4-fluorophenyl)-5-[(4-fluorophenyl)aminomethyl] analogs to assess the impact of fluorination .
- Assay Selection : Use enzyme inhibition assays (e.g., cholinesterase inhibition ) or cell-based models (e.g., anti-leishmanial activity ) with IC determinations. Include positive controls (e.g., known kinase inhibitors) and validate results across multiple replicates .
Q. What strategies resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?
- Experimental Variability : Standardize assay conditions (e.g., cell line passage number, solvent concentration). For example, discrepancies in anti-leishmanial activity may arise from differences in parasite strain sensitivity or incubation time .
- Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated) and apply statistical tests (e.g., ANOVA for dose-response curves) .
Q. How can computational methods (e.g., molecular docking) predict the binding mode of this compound to therapeutic targets?
- Target Selection : Prioritize targets with crystallized structures (e.g., human acetylcholinesterase, PDB ID 4EY7) for docking studies.
- Docking Workflow : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on halogen bonding (Cl/F with backbone carbonyls) and π-stacking (thienopyrimidine with aromatic residues). Validate predictions with mutagenesis or competitive binding assays .
Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?
- Degradation Pathways : Monitor hydrolytic cleavage of the thiophene-pyrimidine bond at acidic (pH 1–3) or basic (pH 10–12) conditions via HPLC.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles (e.g., loss of parent compound ≥5% indicates instability). Use mass spectrometry to identify degradation products .
Methodological Tables
Q. Table 1: Key Crystallographic Data for Related Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | ||
| Dihedral angle (core vs. substituent) | 59.1° (chlorophenyl) | |
| Intramolecular H-bond | N–H⋯N (2.98 Å) |
Q. Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Formamide, 200°C, 2 hr | 65 | 98% |
| DMF, LiH, 120°C, 6 hr | 78 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
